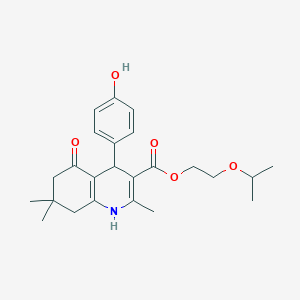![molecular formula C15H16ClNO B5127246 N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5127246.png)
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tricyclic antidepressants and has been shown to exhibit unique pharmacological properties that make it a promising candidate for various research applications.2.1.0~2,4~]octane-3-carboxamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the inhibition of serotonin and norepinephrine reuptake. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit antagonistic effects on certain receptors, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
実験室実験の利点と制限
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several advantages for lab experiments. It exhibits potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, it also has limitations, such as potential toxicity and off-target effects, which must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of psychiatric disorders and chronic pain. Additionally, its potential toxicity and off-target effects must be carefully studied to ensure its safety for use in humans. Finally, its mechanism of action and effects on other neurotransmitters and receptors should be further investigated to gain a better understanding of its pharmacological properties.
合成法
The synthesis method of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the reaction of tricyclic antidepressants with 4-chlorobenzoyl chloride. This reaction yields N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid, which is then converted to the amide form using appropriate reagents. The synthesis process is complex and requires advanced organic chemistry techniques. However, the yield of the final product is high, making it a viable option for large-scale production.
科学的研究の応用
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of various psychiatric disorders. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-10-3-5-11(6-4-10)17-15(18)14-12-8-1-2-9(7-8)13(12)14/h3-6,8-9,12-14H,1-2,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCPOUAXDFRYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6371275 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B5127163.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)
![4-methyl-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5127196.png)
![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)

![2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5127205.png)
![{2-[2-(1-adamantyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5127212.png)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5127217.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-propanamine](/img/structure/B5127218.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5127235.png)
![{4-(2-chlorobenzyl)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5127242.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol](/img/structure/B5127258.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5127263.png)